Whiskey lactone

Descripción

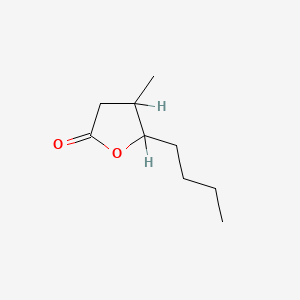

Structure

3D Structure

Propiedades

IUPAC Name |

5-butyl-4-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVCMFHPRIBNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865948 | |

| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water to <0.1%; soluble in hexane to >50% | |

| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.442-1.446 | |

| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39212-23-2, 80041-01-6 | |

| Record name | Whiskey lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39212-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl-gamma-octalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butyldihydro-4-methylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quercuslactone a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Discovery and history of whiskey lactone

An In-depth Technical Guide to the Discovery and History of Whiskey Lactone

Introduction

This compound, chemically known as β-methyl-γ-octalactone or quercus lactone, is a pivotal aroma compound responsible for the characteristic sweet, coconut, and woody notes in oak-aged alcoholic beverages such as whiskey, wine, and brandy.[1][2] This γ-lactone, with the molecular formula C₉H₁₆O₂, is extracted from oak barrels during the maturation process and plays a crucial role in the development of the final sensory profile of the spirit.[1][3] Its discovery and subsequent characterization marked a significant milestone in flavor chemistry, providing a molecular basis for the profound impact of oak aging on alcoholic beverages. This guide provides a comprehensive overview of the history, chemical properties, sensory characteristics, and analytical methodologies related to this compound for researchers and scientists in the field.

Historical Timeline and Key Discoveries

The scientific journey to understand this compound began in the 1970s with the advent of more sophisticated analytical techniques.

-

1970: The compound was first identified in oak-aged spirits, notably bourbon whiskey, by Finnish researchers Suomalainen and Nykänen.[1][4][5] Concurrently, Japanese researchers Masuda and Nishimura successfully isolated it from oak wood extracts, establishing the link between the wood and the flavor compound in aged beverages.[1][4][5]

-

1971: Masuda and Nishimura further expanded on the initial discovery by isolating two distinct diastereoisomers from oak wood, revealing the stereochemical complexity of the molecule.[4][5]

-

1980s: Advancements in chiral chromatography enabled the separation of the individual stereoisomers, allowing for a more detailed investigation of their specific sensory properties.[1]

-

1989: Researchers Gunther and Mosandl achieved the complete separation of all four possible stereoisomers of this compound, paving the way for a nuanced understanding of their respective contributions to aroma.[4][5]

-

1990s: The role of this compound as a key flavor contributor was definitively confirmed through the use of gas chromatography-olfactometry (GC-O) studies.[1]

Chemical Structure and Stereoisomerism

This compound (5-butyl-4-methyloxolan-2-one) possesses two chiral centers, resulting in four possible stereoisomers.[6] These isomers are grouped into two pairs of diastereomers: cis and trans, which refer to the relative positions of the methyl group at the C4 position and the butyl group at the C5 position on the lactone ring.[2]

-

cis-Whiskey Lactone: (3S,4S) and (3R,4R) enantiomers.

-

trans-Whiskey Lactone: (3S,4R) and (3R,4S) enantiomers.

The stereochemistry is critical as it dictates the molecule's interaction with olfactory receptors, leading to distinct aroma profiles for each isomer.[4] Of the four, the (3S,4S)-cis and the (3S,4R)-trans isomers are the naturally occurring forms found in oak wood.[4][7]

The logical relationship between the stereoisomers and their general aroma characteristics is depicted below.

Caption: Relationship between this compound stereoisomers and their aromas.

Quantitative Data: Sensory Thresholds and Concentrations

The sensory impact of this compound is determined by both its concentration and its odor detection threshold. The cis isomer is significantly more potent, with a much lower detection threshold than the trans isomer.

Table 1: Sensory Detection Thresholds of this compound Isomers

| Isomer | Medium | Detection Threshold | Reference(s) |

| cis-Whiskey Lactone | Air | 1 µg/L | [1][8] |

| cis-Whiskey Lactone | Water | 0.064 µg/L | [9] |

| cis-Whiskey Lactone | 12% v/v Alcohol Solution | 20 µg/L | [5][9][10] |

| trans-Whiskey Lactone | 12% v/v Alcohol Solution | 130 µg/L | [5][9][10] |

| cis-Whiskey Lactone | Red Wine | 0.074 mg/L (74 µg/L) | [11] |

| trans-Whiskey Lactone | Red Wine | 0.32 mg/L (320 µg/L) | [11] |

| (4S,5S) cis (Natural) | White Wine | 23 µg/L | [7] |

| (4R,5R) cis (Non-natural) | White Wine | 82 µg/L | [7] |

Table 2: Typical Concentrations in Oak and Spirits

| Source / Condition | Compound | Concentration | Reference(s) |

| Wine | Total this compound | 20–600 µg/L | [1] |

| American Oak (Q. alba) | Total this compound | Higher concentration vs. European Oak | [11][12] |

| European Oak (Q. petraea) | Total this compound | Lower concentration vs. American Oak | [11][13] |

| American Oak Aged Spirit | cis:trans Ratio | ~8:1 | [14] |

| Oak Wood (General) | This compound | 0-70 µg/g (classified into categories) | [15] |

| Heavy Barrel Toasting | Total this compound | Reduces concentration by up to 40% | [1] |

Experimental Protocols

The isolation, identification, and quantification of this compound have been achieved through various analytical methods. The general workflow involves extraction from the sample matrix followed by chromatographic separation and detection.

Diagram: General Experimental Workflow

Caption: Generalized workflow for the analysis of this compound.

Protocol 1: Extraction from Spirits via Liquid-Liquid Extraction (LLE)

This protocol is based on methodologies described for analyzing aged spirits.[16]

-

Sample Preparation: Reduce the alcohol content of a 250 mL whiskey sample to approximately 10% ABV by dilution with deionized water. This minimizes the co-extraction of ethanol.

-

Extraction: Place the diluted sample in a continuous liquid-liquid extractor.

-

Solvent Addition: Use a solvent mixture of 90% Freon 11 (trichlorofluoromethane) and 10% dichloromethane for extraction.

-

Extraction Process: Perform the continuous extraction for 22 hours to ensure exhaustive removal of semi-volatile compounds like this compound.

-

Concentration: Carefully concentrate the resulting solvent extract to a small volume (e.g., 1 mL) using a Kuderna-Danish evaporator or a gentle stream of nitrogen to avoid loss of volatile components.

-

Analysis: The concentrated extract is now ready for injection into a GC-MS system.

Protocol 2: Extraction and Analysis via Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

This modern, solvent-free technique is widely used for volatile compound analysis.[3]

-

Sample Preparation: Place a small aliquot of the liquid sample (e.g., 5 mL of wine or spirit) or a known weight of powdered oak wood into a headspace vial.

-

Internal Standard: Add an appropriate internal standard for quantification.

-

SPME Fiber Exposure: Seal the vial and place it in a temperature-controlled autosampler. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes at 40°C) with agitation. Volatile compounds, including this compound, will adsorb onto the fiber coating.

-

Thermal Desorption and GC Injection: Transfer the SPME fiber to the heated injection port of a gas chromatograph. The adsorbed analytes are thermally desorbed from the fiber and transferred onto the analytical column.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the compounds.

-

MS Detection: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode. Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.

-

Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

Protocol 3: Stereoselective Synthesis via Biocatalysis (Conceptual Overview)

This protocol is a conceptual summary of chemo-enzymatic methods developed for producing specific enantiomers.[4][17]

-

Separation of Diastereomers: Separate a commercial racemic mixture of cis- and trans-whiskey lactone using column chromatography.

-

Chemical Reduction: Chemically reduce the separated cis- and trans-lactones to their corresponding diols (syn- and anti-3-methyloctane-1,4-diol, respectively).

-

Microbial Oxidation: Culture a selected microorganism with high alcohol dehydrogenase (ADH) activity, such as Rhodococcus erythropolis.

-

Biotransformation: Add the racemic diol substrate to the microbial culture. The enzymes in the whole cells will stereoselectively oxidize one enantiomer of the diol back into the corresponding enantiomerically pure lactone.

-

Extraction and Purification: Extract the resulting lactone from the culture medium using a solvent like ethyl acetate. Dehydrate the organic phase, filter, and analyze by chiral GC to confirm the enantiomeric purity.[4][17]

Conclusion

Since its discovery in 1970, this compound has been established as a cornerstone of flavor chemistry in aged spirits. The identification of its stereoisomers and the elucidation of their distinct sensory properties have provided a deeper understanding of the complex aromas derived from oak maturation. The development of sophisticated analytical protocols, from classical liquid-liquid extraction to modern HS-SPME-GC-MS, has enabled precise quantification and quality control. For researchers and professionals in the beverage and flavor industries, a thorough understanding of the history, chemistry, and analysis of this compound remains essential for product development and innovation.

References

- 1. Buy this compound | 39212-23-2 [smolecule.com]

- 2. amcrasto.theeurekamoments.com [amcrasto.theeurekamoments.com]

- 3. ウィスキーラクトン ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 80041-01-6 | Benchchem [benchchem.com]

- 6. acs.org [acs.org]

- 7. researchgate.net [researchgate.net]

- 8. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 12. iscbarrels.com [iscbarrels.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. masatech.eu [masatech.eu]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]

Chemical structure and properties of β-methyl-γ-octalactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Methyl-γ-octalactone (also known as whiskey lactone or quercus lactone) is a naturally occurring γ-lactone that plays a significant role in the aroma and flavor profiles of many aged alcoholic beverages, particularly whiskey.[1][2] It is primarily extracted from oak barrels during the aging process.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of β-methyl-γ-octalactone, with a focus on its stereoisomers.

Chemical Structure and Stereoisomerism

β-Methyl-γ-octalactone is a nine-carbon lactone with the chemical formula C₉H₁₆O₂ and a molecular weight of approximately 156.22 g/mol .[3][4] The molecule contains two stereocenters, leading to the existence of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These are grouped into two pairs of diastereomers: cis and trans. The relative orientation of the methyl group at the β-position and the butyl group at the γ-position determines whether the isomer is cis or trans.

The cis isomers, particularly the (3S,4S) enantiomer, are known for their characteristic sweet, coconut-like, and woody aroma, which is highly valued in the spirits industry.[2][5] In contrast, the trans isomers are reported to have a less intense aroma and are sometimes associated with insect-repellent properties.[2]

Table 1: Chemical Identifiers for β-Methyl-γ-octalactone Isomers

| Isomer | Other Names | CAS Registry Number |

| Racemic Mixture | 5-Butyl-4-methyldihydro-2(3H)-furanone | 39212-23-2[4] |

| cis-(3S,4S) | (-)-cis-Whiskey lactone, (3S,4S)-5-Butyl-4-methyloxolan-2-one | 80041-00-5[4] |

| cis-(3R,4R) | (+)-cis-Whiskey lactone, (3R,4R)-5-Butyl-4-methyloxolan-2-one | 55013-32-6[4] |

| trans-(3S,4R) | (+)-trans-Whiskey lactone, (3S,4R)-5-Butyl-4-methyloxolan-2-one | 80041-01-6[3] |

| trans-(3R,4S) | (-)-trans-Whiskey lactone, (3R,4S)-5-Butyl-4-methyloxolan-2-one | 105119-22-0[3] |

Physicochemical Properties

β-Methyl-γ-octalactone is a colorless liquid at room temperature. The boiling point and density can vary slightly depending on the isomeric composition. Due to the challenges in separating the isomers, comprehensive experimental data for each pure enantiomer is limited. The table below summarizes available data, including some calculated values.

Table 2: Physicochemical Properties of β-Methyl-γ-octalactone

| Property | Value (Racemic/Mixture) | Value (cis-isomer) | Value (trans-isomer) |

| Boiling Point | 93-94 °C at 5 mmHg[6] | 124-126 °C at 17 mmHg[2] | - |

| Density | 0.952 g/mL at 25 °C[6] | - | - |

| Refractive Index (n²⁰/D) | 1.4454[6] | - | - |

| LogP (octanol/water) | - | 2.128 (Calculated)[7] | 2.128 (Calculated)[7] |

| Water Solubility | - | -2.22 (log₁₀ mol/L) (Calculated)[7] | -2.22 (log₁₀ mol/L) (Calculated)[7] |

Spectroscopic Data

The structural elucidation and quantification of β-methyl-γ-octalactone isomers are heavily reliant on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for distinguishing between the cis and trans diastereomers based on the coupling constants between the protons at the β and γ positions.

Table 3: ¹H NMR Spectral Data for cis-β-Methyl-γ-octalactone (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.40 - 4.48 | m | - | H-γ |

| 2.70 | dd | 7.8, 16.8 | H-α |

| 2.51 - 2.64 | m | - | H-β |

| 2.20 | dd | 3.8, 16.8 | H-α' |

| 1.20 - 1.75 | m | - | Butyl chain CH₂ |

| 1.02 | d | 6.9 | β-CH₃ |

| 0.92 | t | 7.0 | Butyl chain CH₃ |

| Data sourced from reference[2] |

Detailed ¹³C NMR data is less commonly reported in readily accessible sources but is essential for complete structural confirmation.

Table 4: Predicted ¹³C NMR Chemical Shifts for β-Methyl-γ-octalactone

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O | 170 - 185 |

| C-γ | 70 - 85 |

| C-β | 25 - 50 |

| C-α | 25 - 50 |

| Butyl Chain | 10 - 35 |

| β-CH₃ | 10 - 20 |

| Predicted ranges based on typical lactone and alkyl chain chemical shifts.[8] |

Infrared (IR) Spectroscopy

The IR spectrum of β-methyl-γ-octalactone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactone ring.

Table 5: Characteristic IR Absorption Bands for γ-Lactones

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretch (saturated γ-lactone) |

| 1000 - 1300 | Strong | C-O stretch |

| 2850 - 3000 | Strong | C-H stretch (alkyl) |

| Data based on general values for γ-lactones. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of β-methyl-γ-octalactone typically results in fragmentation patterns that can aid in its identification. The molecular ion peak (m/z 156) may be observed, though it can be weak.

Table 6: Expected Mass Spectrometry Fragmentation for β-Methyl-γ-octalactone

| m/z | Proposed Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 99 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 85 | [M - C₅H₁₁]⁺ (Loss of pentyl radical) or cleavage of the lactone ring |

| Fragmentation patterns are predicted based on the general fragmentation of γ-lactones.[3] |

Experimental Protocols

Synthesis of β-Methyl-γ-octalactone

The synthesis of β-methyl-γ-octalactone, particularly with stereocontrol, is a topic of interest in organic chemistry. A general approach for the synthesis of a cis/trans mixture is outlined below.

Protocol: Synthesis of a cis/trans Mixture of β-Methyl-γ-octalactone

Reaction: Radical addition of pentanal to crotonic acid followed by reductive cyclization.[6]

Materials:

-

Pentanal

-

Crotonic acid

-

Radical initiator (e.g., dibenzoyl peroxide)

-

Sodium borohydride (NaBH₄)

-

Sulfuric acid (H₂SO₄)

-

Appropriate solvents (e.g., toluene, methanol)

Procedure:

-

Radical Addition:

-

In a round-bottom flask, dissolve crotonic acid in a suitable solvent like toluene.

-

Add pentanal and a catalytic amount of a radical initiator.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure to obtain the crude β-formyl-γ-octanoic acid.

-

-

Reductive Cyclization:

-

Dissolve the crude product from the previous step in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

After the addition is complete, slowly add dilute sulfuric acid to acidify the mixture and promote lactonization.

-

Stir the reaction mixture at room temperature for several hours.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of cis- and trans-β-methyl-γ-octalactone by column chromatography or distillation.

-

Note: Enantioselective syntheses often employ chiral auxiliaries or catalysts and involve more complex multi-step procedures.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the separation and identification of β-methyl-γ-octalactone isomers in complex matrices like alcoholic beverages.

Protocol: GC-MS Analysis of β-Methyl-γ-octalactone

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for flavor analysis (e.g., DB-WAX or equivalent polar column)

Sample Preparation (for whiskey analysis):

-

Dilute the whiskey sample with deionized water.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp to 240 °C at a rate of 3 °C/min

-

Hold at 240 °C for 10 minutes

-

-

MS Transfer Line Temperature: 250 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-350

Data Analysis:

-

Identify the peaks corresponding to cis- and trans-β-methyl-γ-octalactone based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries (e.g., NIST).

Biological Activity and Signaling Pathways

While β-methyl-γ-octalactone is primarily known for its sensory properties, the broader class of γ-lactones has been investigated for various biological activities, including antimicrobial and antifungal effects. The proposed mechanisms of action often involve the disruption of microbial cell membranes or interference with key cellular processes.

Antimicrobial and Antifungal Activity of γ-Lactones (General Overview)

Studies on various γ-lactones suggest that they can exhibit inhibitory effects against a range of bacteria and fungi. The lipophilic nature of these molecules allows them to interact with and disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components.

Another proposed mechanism is the inhibition of essential enzymes, such as those involved in cellular respiration.[9]

Illustrative Signaling Pathway for Antifungal Action of a γ-Lactone

Conclusion

β-Methyl-γ-octalactone is a chemically fascinating molecule with significant implications in the food and beverage industry. Its stereochemistry plays a pivotal role in its sensory perception. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and analytical methodologies. While its biological activities are not as extensively studied as its aromatic properties, the broader class of γ-lactones shows promise for antimicrobial applications. Further research into the specific biological mechanisms of each β-methyl-γ-octalactone stereoisomer could open up new avenues for its application in drug development and other fields.

References

- 1. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]

- 6. This compound | 39212-23-2 [chemicalbook.com]

- 7. (Z)-whiskey lactone (CAS 80041-00-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

The Enigmatic Aroma of Oak: A Technical Guide to Whiskey Lactone in Quercus Species

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of whiskey lactone (β-methyl-γ-octalactone) in various Quercus species, the oak woods integral to the aging process of many alcoholic beverages. This document provides a comprehensive overview of the quantitative distribution of this compound isomers, detailed experimental protocols for their analysis, and a look into their biosynthetic origins.

Introduction: The Chemistry of Oak Aroma

This compound, a potent aroma compound, is a key contributor to the characteristic coconut, vanilla, and woody notes imparted by oak barrels to spirits and wines.[1] It exists as two main diastereomers: cis-whiskey lactone and trans-whiskey lactone. The concentration and the ratio of these isomers are significantly influenced by the Quercus species, its geographical origin, and the coopering process, particularly the toasting of the wood.[2][3] Understanding the distribution and formation of these lactones is crucial for controlling the flavor profile of aged beverages and for potential applications in flavor chemistry and related fields.

Quantitative Distribution of this compound

The concentration of cis- and trans-whiskey lactone varies considerably among different Quercus species. This variation is a key factor in the selection of oak for barrel production. American oak (Quercus alba) is generally characterized by higher concentrations of the cis-isomer, which has a lower sensory threshold and a more pronounced coconut aroma.[1][2] European oak species, such as Quercus petraea (sessile oak) and Quercus robur (pedunculate oak), tend to have a higher proportion of the trans-isomer.[4]

Table 1: Concentration of this compound in Different Quercus Species (Untoasted Heartwood)

| Quercus Species | cis-Whiskey Lactone (µg/g of dry wood) | trans-Whiskey Lactone (µg/g of dry wood) | Total this compound (µg/g of dry wood) | cis/trans Ratio | Reference |

| Quercus petraea | 6.90 | 3.88 | 10.78 | 1.8 | [4] |

| Quercus robur | 0.34 | 0.28 | 0.62 | 1.2 | [4] |

Table 2: Effect of Toasting on this compound Precursors in Quercus petraea and Quercus alba

| Quercus Species | Toasting Level | P-WL-1 (µg/g of wood) | P-WL-2 (µg/g of wood) | Reference |

| Quercus petraea | Light | 14.84 | 12.89 | [5] |

| Quercus petraea | Medium | 16.55 | 15.67 | [5] |

| Quercus alba | Light | 39.38 | 20.87 | [5] |

P-WL-1 and P-WL-2 are potential β-methyl-γ-octalactone precursors.

Experimental Protocols

The accurate quantification of whiskey lactones and their precursors in oak wood requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method for the analysis of the volatile lactones, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for the identification and quantification of their non-volatile precursors.

Analysis of Whiskey Lactones by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the extraction and quantification of cis- and trans-whiskey lactone from oak wood.

3.1.1. Sample Preparation: Liquid-Liquid Extraction

-

Grinding: Oak wood samples are ground into a fine powder to increase the surface area for extraction.

-

Extraction: A known amount of wood powder (e.g., 1 g) is extracted with a suitable organic solvent, such as dichloromethane or a diethyl ether:n-pentane mixture.[6][7] An internal standard (e.g., δ-decanolactone) is added for accurate quantification.[7]

-

Agitation and Separation: The mixture is agitated for a defined period (e.g., 2 minutes) and then allowed to settle for phase separation.[7]

-

Concentration: The organic layer containing the extracted compounds is carefully collected and may be concentrated under a gentle stream of nitrogen to a smaller volume (e.g., 0.5 mL) before injection into the GC-MS.[6]

3.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890 GC system or equivalent.

-

Mass Spectrometer: Agilent 5975C MS detector or equivalent.

-

Column: DB-WAX or HP-INNOWAX capillary column (e.g., 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness).[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Injection: 1 µL of the extract is injected in splitless mode.[7]

-

Injector Temperature: 220 °C.[7]

-

Oven Temperature Program:

-

Initial temperature: 60 °C.

-

Ramp: 10 °C/min to 200 °C, hold for 15 minutes.[7]

-

-

MS Detector:

Analysis of this compound Precursors by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the identification and analysis of non-volatile precursors of this compound, such as their glycosidic and galloylated forms.

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Extraction: Oak wood powder is extracted with a polar solvent mixture, such as methanol/water, to isolate the non-volatile precursors.

-

SPE Cleanup: The crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering compounds. The precursors are then eluted with a suitable solvent.

3.2.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.

-

Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

MS Detector:

-

Mode: Electrospray Ionization (ESI) in negative or positive mode.

-

Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification of known precursors or full scan for identification of new precursors.

-

Visualizations

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for the analysis of this compound in oak wood.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of β-methyl-γ-octalactone in Quercus species is believed to originate from lipid metabolism.[8][9] While the complete pathway has not been fully elucidated, a plausible route involves the modification of fatty acid precursors.

Caption: A proposed biosynthetic pathway for this compound in *Quercus species.*

Conclusion

The natural occurrence of this compound in Quercus species is a complex interplay of genetics, environmental factors, and post-harvest processing. The distinct isomeric ratios and concentrations in different oak species provide a chemical basis for the unique sensory profiles they impart to aged products. The analytical methodologies outlined in this guide provide a framework for the accurate assessment of these crucial flavor compounds. Further research into the complete biosynthetic pathway and the influence of a wider range of ecological and processing variables will continue to refine our understanding and control of this enigmatic and highly valued aroma.

References

- 1. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 2. iscbarrels.com [iscbarrels.com]

- 3. Factors in Modulating the Potential Aromas of Oak Whisky Barrels: Origin, Toasting, and Charring [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identifying Whiskey Adulteration by GC/MS Through Chemical Profiling and Differential Analysis | Labcompare.com [labcompare.com]

- 7. academic.oup.com [academic.oup.com]

- 8. "Lipid Metabolism in Plants" by Katherine M. Schmid and J. B. Ohlrogge [digitalcommons.butler.edu]

- 9. Lipid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Whiskey Lactone Precursors in Oak

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate biosynthetic pathway of whiskey lactone precursors within oak (Quercus species), compounds pivotal to the characteristic aroma and flavor profile of aged spirits. While the complete enzymatic cascade in oak remains an active area of research, this document synthesizes the current understanding of the key biosynthetic steps, presents available quantitative data, and details relevant experimental methodologies.

Introduction: The Genesis of a Key Aroma Compound

This compound (β-methyl-γ-octalactone) is a potent aroma compound that imparts desirable coconut, woody, and sweet notes to barrel-aged alcoholic beverages. It exists as two main stereoisomers, cis and trans, with the cis isomer generally having a lower sensory threshold and contributing more significantly to the aroma profile. The lactone itself is not biosynthesized directly in the living oak tree. Instead, it is formed during the toasting of oak barrels and the subsequent aging of spirits from non-volatile precursors. These precursors are primarily glycoconjugates of 3-methyl-4-hydroxyoctanoic acid. Understanding the biosynthesis of these precursors in oak is crucial for controlling and optimizing the flavor potential of oak wood for cooperage.

The Hypothetical Biosynthetic Pathway of 3-methyl-4-hydroxyoctanoic Acid Glycosides in Oak

Based on general principles of plant biochemistry and the known structure of the precursors, a hypothetical biosynthetic pathway can be proposed. This pathway involves three key stages: the formation of the branched-chain fatty acid backbone, its subsequent hydroxylation, and finally, glycosylation.

Stage 1: Branched-Chain Fatty Acid Synthesis

The carbon skeleton of the this compound precursor is a C8 fatty acid with a methyl branch at the C3 position. In plants, the biosynthesis of branched-chain fatty acids is often linked to the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. It is hypothesized that a precursor derived from BCAA metabolism, such as isobutyryl-CoA (from valine) or 2-methylbutyryl-CoA (from isoleucine), serves as a primer for the fatty acid synthase (FAS) complex, leading to the formation of a branched-chain fatty acid.

Stage 2: Hydroxylation

The next critical step is the introduction of a hydroxyl group at the C4 position of the fatty acid chain. This is likely catalyzed by a cytochrome P450 monooxygenase, a large family of enzymes known to be involved in the oxidation of various organic molecules, including fatty acids, in plants. These enzymes typically use NADPH and molecular oxygen to introduce a hydroxyl group.

Stage 3: Glycosylation

The final step in the biosynthesis of the stable precursor form is the attachment of a sugar moiety, typically glucose, to the hydroxyl group of 3-methyl-4-hydroxyoctanoic acid. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose molecule from an activated sugar donor, UDP-glucose, to the aglycone. This glycosylation step increases the water solubility and stability of the precursor, allowing it to be stored in the plant cell. Further modifications, such as the addition of a galloyl group to the glucose, can also occur.

Quantitative Data on this compound Precursors in Oak

The concentration of this compound precursors varies significantly depending on the oak species, geographical origin, and the heat treatment (toasting) applied during barrel production. American oak (Quercus alba) generally contains higher concentrations of these precursors than European oak species like Quercus petraea and Quercus robur.

| Oak Species | Precursor Form | Concentration Range (µg/g of dry wood) | Reference |

| Quercus petraea (French Oak) | (3S,4S)-3-methyl-4-O-(6′-O-galloyl)-β-D-glucopyranosyloctanoic acid | 110 - 354 | [1] |

| Quercus petraea (French Oak) | (3S,4S)-cis-3-methyl-4-O-β-D-glucopyranosyloctanoic acid | Not explicitly quantified, but detected | [2] |

| Quercus petraea (French Oak) | (3S,4R)-trans-3-methyl-4-O-β-D-glucopyranosyloctanoic acid | Not explicitly quantified, but detected | [2] |

| Quercus alba (American Oak) | Not explicitly quantified, but generally higher than European oak | - | [2] |

Experimental Protocols

Extraction of this compound Precursors from Oak Wood

This protocol is adapted from methodologies described in the literature for the analysis of this compound precursors.[2]

Objective: To extract the glycoconjugates of 3-methyl-4-hydroxyoctanoic acid from oak wood for subsequent analysis.

Materials:

-

Oak wood shavings or powder

-

Methanol

-

Water (Milli-Q or equivalent)

-

Nitrogen gas

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation: Grind oak wood to a fine powder or use fine shavings.

-

Extraction: Macerate a known weight of the oak wood powder (e.g., 1 g) in a suitable volume of methanol (e.g., 20 mL) at room temperature for a specified period (e.g., 24 hours) with occasional agitation.

-

Filtration and Concentration: Filter the extract to remove solid wood particles. Concentrate the filtrate under reduced pressure using a rotary evaporator or under a stream of nitrogen gas until a semi-dry residue is obtained.

-

Reconstitution: Reconstitute the residue in a known volume of a methanol/water mixture (e.g., 1:1, v/v) for analysis.

Analysis of this compound Precursors by LC-MS/MS

Objective: To identify and quantify the different glycoconjugates of 3-methyl-4-hydroxyoctanoic acid in the oak wood extract.

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: A reversed-phase column suitable for the separation of polar and semi-polar compounds (e.g., C18 column).

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

-

Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or a combination of precursor ion scan and product ion scan for identification of unknown precursors.

-

MRM Transitions: Specific precursor-to-product ion transitions for each target analyte would need to be determined using authentic standards. For example, for the glucoside of 3-methyl-4-hydroxyoctanoic acid, one might monitor the transition from the deprotonated molecule [M-H]⁻ to a fragment ion corresponding to the deprotonated aglycone.

Logical Workflow for LC-MS/MS Analysis:

Future Directions

The complete elucidation of the biosynthetic pathway of this compound precursors in oak requires further research. Key areas for future investigation include:

-

Enzyme Identification and Characterization: Isolation and functional characterization of the specific enzymes (fatty acid synthase components, cytochrome P450 hydroxylases, and UDP-glycosyltransferases) involved in the pathway from Quercus species.

-

Genetic and Genomic Approaches: Leveraging the available oak genome and EST databases to identify candidate genes encoding the biosynthetic enzymes. Gene expression studies and the use of techniques like RNAi could help to validate the function of these genes.

-

Stable Isotope Labeling Studies: Using labeled precursors (e.g., stable isotope-labeled amino acids or fatty acid intermediates) to trace the biosynthetic pathway in oak cell cultures or seedlings. This would provide definitive evidence for the proposed pathway.

By unraveling the complexities of this biosynthetic pathway, we can pave the way for more precise control over the flavor profiles of aged spirits, potentially through the selection of oak wood with specific genetic and biochemical characteristics.

References

The Stereoisomers of 3-methyl-4-octanolide: A Comprehensive Technical Guide to their Synthesis, Sensory Perception, and Olfactory Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-octanolide, a chiral lactone commonly known as "whisky lactone" or "quercus lactone," is a pivotal aroma compound found in oak-aged beverages and a variety of food products. Its sensory impact is profoundly influenced by its stereochemistry, with its four stereoisomers exhibiting distinct olfactory characteristics. This technical guide provides a comprehensive overview of the stereoisomers of 3-methyl-4-octanolide, detailing their synthesis and separation, sensory perception, and the underlying olfactory signaling pathways. Quantitative sensory data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, key concepts are visualized through diagrams to facilitate a deeper understanding of the structure-activity relationships of these important flavor molecules.

Introduction

3-Methyl-4-octanolide, with the chemical formula C₉H₁₆O₂, possesses two chiral centers at the C3 and C4 positions of the lactone ring, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These isomers are classified into two diastereomeric pairs: the cis isomers ((3R,4R) and (3S,4S)) and the trans isomers ((3R,4S) and (3S,4R)). The relative orientation of the methyl group at C3 and the butyl group at C4 significantly influences the molecule's interaction with olfactory receptors, leading to distinct sensory perceptions.

The (3S,4S)-cis-isomer is the most well-known, celebrated for its characteristic coconut, woody, and sweet aroma, and is a key contributor to the desirable flavor profile of whiskey and other oak-aged spirits.[1] In contrast, the trans isomers are often associated with less desirable grassy or celery-like notes and have even been identified as insect repellents.[2] This stark difference in sensory perception underscores the importance of stereochemistry in flavor science and highlights the need for stereoselective synthesis and analysis.

This guide will delve into the methods for obtaining the individual stereoisomers, provide a detailed comparison of their sensory properties, and explore the molecular mechanisms of their perception.

Stereoisomers of 3-methyl-4-octanolide

The four stereoisomers of 3-methyl-4-octanolide are depicted below. The cis isomers have the methyl and butyl groups on the same side of the lactone ring, while the trans isomers have them on opposite sides.

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure 3-methyl-4-octanolide stereoisomers is a critical step for studying their individual sensory properties. Several methods have been developed, ranging from classical chemical resolutions to modern biocatalytic approaches.

Chemical Synthesis and Resolution

A foundational method for obtaining all four stereoisomers was reported by Günther and Mosandl in 1986.[3] The general workflow involves the synthesis of a racemic mixture of cis and trans isomers, followed by chromatographic separation of the diastereomers. The individual racemic pairs are then resolved into their constituent enantiomers.

Biocatalytic Synthesis

More recent approaches have utilized biocatalysis to achieve high stereoselectivity. A three-step method described by Hernik et al. (2021) involves the separation of a commercial diastereomeric mixture, followed by chemical reduction and subsequent microbial oxidation to yield enantiomerically pure isomers.[4][5][6]

Experimental Protocol: Biocatalytic Synthesis

-

Diastereomer Separation: A commercial mixture of cis/trans-whisky lactone is separated by column chromatography to yield the individual cis and trans diastereomers.

-

Chemical Reduction: The separated cis- and trans-lactones are chemically reduced to their corresponding syn- and anti-3-methyl-octane-1,4-diols.

-

Microbial Oxidation: The racemic diols are subjected to microbial oxidation using whole cells of bacterial strains such as Rhodococcus erythropolis. This stereoselective oxidation yields the enantiomerically pure or enriched lactones.

Sensory Perception

The sensory characteristics of the 3-methyl-4-octanolide stereoisomers vary significantly. The cis isomers are generally perceived as having pleasant, coconut-like aromas, while the trans isomers are often described as having grassy or celery-like notes.

Quantitative Sensory Data

The odor detection thresholds of the cis and trans isomers have been determined in various media. These values provide a quantitative measure of their odor potency.

| Isomer/Mixture | Medium | Odor Detection Threshold | Reference |

| cis-3-Methyl-4-octanolide | Air | 1 µg/L | |

| trans-3-Methyl-4-octanolide | Air | 20 µg/L | [7] |

| cis-Whisky Lactone | Dilute Alcohol Solution (12% v/v) | 20 µg/L | [1] |

| trans-Whisky Lactone | Dilute Alcohol Solution (12% v/v) | 130 µg/L | [1] |

| cis-Isomer | Red Wine | 74 µg/L (0.074 mg/L) | |

| trans-Isomer | Red Wine | 320 µg/L (0.32 mg/L) | [8] |

Qualitative Sensory Descriptors

| Stereoisomer | Configuration | Sensory Descriptors |

| cis | (3S,4S) | Coconut, fresh wood, sweet, characteristic of whiskey |

| cis | (3R,4R) | Sweet, fresh, bright, coconut |

| trans | (3S,4R) | Coconut, celery, fresh wood |

| trans | (3R,4S) | Intense coconut with a celery-like after-odor |

Experimental Protocol: Sensory Analysis (Descriptive Analysis)

Descriptive sensory analysis is a common method used to characterize the aroma profile of flavor compounds.

-

Panelist Selection and Training: A panel of trained sensory assessors is selected based on their ability to detect and describe different aromas. Panelists undergo training to familiarize themselves with the relevant aroma descriptors and intensity scales.

-

Sample Preparation: The purified stereoisomers are diluted to appropriate concentrations in a neutral solvent (e.g., water with a small amount of ethanol to aid solubility). Samples are presented in coded, identical containers to blind the panelists.

-

Evaluation: Panelists sniff the samples and rate the intensity of various aroma attributes (e.g., coconut, woody, grassy, sweet) on a linear scale.

-

Data Analysis: The intensity ratings are collected and statistically analyzed to generate an aroma profile for each stereoisomer.

Olfactory Signaling Pathway

The perception of odorants like the stereoisomers of 3-methyl-4-octanolide is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Canonical Olfactory Signal Transduction

The primary signaling pathway for most odorants involves a G-protein-coupled receptor (GPCR) cascade.

The binding of an odorant molecule to its specific OR causes a conformational change in the receptor, activating the associated G-protein, Gαolf.[9] This, in turn, activates adenylyl cyclase type III, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions. This influx depolarizes the neuron, and the depolarization is further amplified by the opening of Ca²⁺-activated Cl⁻ channels. If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb of the brain, where the signal is processed, leading to the perception of a specific smell.[9]

While this is the general pathway, the specific olfactory receptors that bind to the different stereoisomers of 3-methyl-4-octanolide have not yet been identified. The differential activation of a unique combination of these receptors by each stereoisomer is what leads to their distinct perceived aromas.

Conclusion

The stereoisomers of 3-methyl-4-octanolide provide a compelling case study in the importance of stereochemistry in flavor and fragrance science. The subtle differences in the spatial arrangement of the methyl and butyl groups on the lactone ring result in profound differences in sensory perception, with the (3S,4S)-cis-isomer being a highly valued aroma compound and its trans counterparts having significantly different and less desirable sensory characteristics.

The ability to synthesize and separate the individual stereoisomers, through both chemical and biocatalytic methods, has been instrumental in elucidating their distinct sensory profiles. While the precise olfactory receptors responsible for their perception remain to be identified, the canonical olfactory signaling pathway provides a framework for understanding how these molecular interactions are translated into neural signals.

Further research into the specific receptor-ligand interactions for each stereoisomer will provide deeper insights into the molecular basis of olfaction and could pave the way for the targeted design of novel flavor and fragrance compounds. This knowledge is not only of fundamental scientific interest but also has significant implications for the food and beverage, fragrance, and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stereoisomere Aromastoffe, XII. 3‐Methyl‐4‐octanolid – „Quercuslacton, Whiskylacton”︁ – Struktur und Eigenschaften der Stereoisomeren | Semantic Scholar [semanticscholar.org]

- 4. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]

- 6. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. trans-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]

- 8. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 9. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory threshold determination of cis- and trans-whiskey lactone

A Technical Guide to the Olfactory Threshold Determination of Cis- and Trans-Whiskey Lactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies used to determine the olfactory thresholds of cis- and trans-whiskey lactone, key aroma compounds found in oak-aged spirits and wines. It summarizes quantitative data, details experimental protocols, and visualizes complex biological and experimental workflows.

Quantitative Olfactory Threshold Data

The olfactory detection thresholds for cis- and trans-whiskey lactone have been determined in various studies, highlighting the significantly lower threshold of the cis isomer, making it the more potent odorant of the two. The following table summarizes the key quantitative data found in the literature.

| Isomer | Detection Threshold (µg/L) | Matrix | Method | Source |

| cis-Whiskey Lactone | 20 | 12% (v/v) dilute alcohol solution | Sensory Analysis | [1] |

| trans-Whiskey Lactone | 130 | 12% (v/v) dilute alcohol solution | Sensory Analysis | [1] |

| cis-Whiskey Lactone | 54 | Red Wine | Sensory Analysis | [2] |

| trans-Whiskey Lactone | 370 | Red Wine | Sensory Analysis | [2] |

| cis-Whiskey Lactone | Not specified | White Wine | Sensory Analysis | [2] |

| trans-Whiskey Lactone | 140 | White Wine | Sensory Analysis | [2] |

| cis-Whiskey Lactone | 1 (in air) | Air | Not specified |

Experimental Protocols

The determination of olfactory thresholds for whiskey lactones involves two primary methodologies: sensory analysis by a trained panel and instrumental analysis using Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Analysis for Odor Threshold Determination

The most common method for determining odor detection thresholds is through sensory panel analysis, following standardized procedures such as ASTM E679-04, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[3][4].

Objective: To determine the lowest concentration of cis- and trans-whiskey lactone that can be reliably detected by a human sensory panel.

Materials and Equipment:

-

Pure cis- and trans-whiskey lactone standards

-

Odor-free solvent (e.g., 12% v/v ethanol in deionized water)

-

Precision glassware for serial dilutions

-

Nosing glasses (blue or opaque to prevent visual bias) with watch glass covers[5]

-

Controlled sensory analysis room with proper ventilation and lighting[5]

Procedure:

-

Panelist Selection and Training:

-

Recruit a panel of assessors (typically 15-25 members)[6][7].

-

Pre-screen panelists for their ability to recognize and describe various aromas using standard odor recognition tests[5][8].

-

Train the selected panelists on the specific aroma profile of whiskey lactones and other relevant aromas, potentially using a flavor wheel for reference[8].

-

-

Sample Preparation:

-

Prepare a stock solution of each whiskey lactone isomer in the chosen solvent.

-

Create a series of ascending concentrations through serial dilutions. The concentration intervals should be separated by a factor of two or three[9]. The starting concentration should be below the expected detection threshold.

-

-

Sensory Evaluation (Forced-Choice Method):

-

The evaluation is typically conducted using a three-alternative forced-choice (3-AFC) test, also known as a triangle test[9].

-

For each concentration level, present three samples to each panelist: two are blanks (solvent only), and one contains the this compound at that concentration.

-

The samples are presented in a randomized order.

-

Panelists are instructed to identify the "odd" sample.

-

The test begins with the lowest concentration and proceeds to higher concentrations in the series.

-

-

Data Analysis:

-

For each panelist, the individual threshold is determined as the lowest concentration at which they correctly identify the odd sample in a certain number of consecutive presentations (e.g., two or three).

-

The group's best-estimate threshold is then calculated as the geometric mean of the individual thresholds.

-

Below is a Graphviz diagram illustrating the workflow for sensory panel analysis.

Caption: Sensory panel workflow for odor threshold determination.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. It is used to identify which specific volatile compounds in a complex mixture are responsible for an aroma.

Objective: To separate and identify the odor-active this compound isomers in a sample and characterize their aroma.

Materials and Equipment:

-

Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

-

Olfactometry port (sniffing port)

-

Humidifier for the sniffing port air supply

-

Appropriate GC column for separating the isomers (e.g., a chiral phase column)

-

Sample containing whiskey lactones (e.g., a spirit or wine extract)

Procedure:

-

Sample Injection and Separation:

-

A volatile extract of the sample is injected into the GC.

-

The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

-

Effluent Splitting:

-

At the end of the column, the effluent is split. A portion goes to the chemical detector (FID or MS) for compound identification and quantification, while the other portion is directed to the olfactometry port.

-

-

Olfactory Detection:

-

A trained assessor (or panel of assessors) sniffs the effluent from the olfactometry port.

-

The assessor records the time, duration, intensity, and a descriptor of any detected odor.

-

-

Data Correlation:

-

The olfactogram (a plot of odor intensity versus time) is aligned with the chromatogram from the chemical detector.

-

This allows for the identification of the specific chemical compound responsible for each perceived odor.

-

Below is a Graphviz diagram illustrating the Gas Chromatography-Olfactometry workflow.

Caption: Gas Chromatography-Olfactometry (GC-O) workflow.

Olfactory Signaling Pathway

The perception of odorants like whiskey lactones is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

The canonical olfactory signaling pathway is as follows:

-

Odorant Binding: An odorant molecule binds to a specific olfactory receptor (OR) on the membrane of an olfactory sensory neuron.

-

G-Protein Activation: This binding causes a conformational change in the OR, which in turn activates a specialized G-protein, Gαolf.

-

Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates the enzyme adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, leading to depolarization of the neuron's membrane.

-

Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.

Below is a Graphviz diagram illustrating the olfactory signaling pathway.

Caption: The canonical olfactory signaling pathway.

References

- 1. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recruiting, training and managing a sensory panel in odor nuisance testing | PLOS One [journals.plos.org]

- 8. jib.cibd.org.uk [jib.cibd.org.uk]

- 9. fivesenses.com [fivesenses.com]

The Pivotal Role of Whiskey Lactone in the Aroma Profile of Aged Spirits: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Whiskey lactone, a key volatile compound derived from oak barrels, is a critical determinant of the aroma profile of aged spirits. This technical guide provides an in-depth exploration of the chemical properties, formation pathways, and sensory impact of this compound. Comprehensive quantitative data on its concentration in various aged spirits and its sensory thresholds are presented in structured tables. Detailed experimental protocols for its extraction, identification, and quantification, including gas chromatography-mass spectrometry (GC-MS) and stable isotope dilution analysis (SIDA), are outlined. Furthermore, this guide illustrates the biochemical and logical pathways associated with this compound through Graphviz diagrams, offering a thorough resource for professionals in research and development.

Introduction

The maturation of distilled spirits in oak barrels is a complex process that imparts a rich tapestry of flavors and aromas. Among the myriad of compounds extracted from the wood, this compound (β-methyl-γ-octalactone) stands out for its profound impact on the final sensory profile.[1] This chiral molecule, existing as cis- and trans-isomers, contributes characteristic notes of coconut, woodiness, and sweetness.[2][3] The cis-isomer, in particular, is noted for its lower sensory threshold and more significant contribution to the aroma of spirits like whiskey, brandy, and rum.[4][5] Understanding the nuances of this compound's formation, its concentration in different spirits, and its interaction with other volatile compounds is paramount for controlling and innovating within the beverage industry and offers insights for flavor science and sensory research.

Chemical Properties and Isomerism

This compound, with the chemical formula C₉H₁₆O₂, is a γ-lactone.[6] It has a molecular weight of 156.22 g/mol .[6] The molecule exists as two diastereomers, cis- and trans-whiskey lactone, which have distinct spatial arrangements of the methyl and butyl groups on the lactone ring.[7] The cis-isomer is generally considered to have a more potent and desirable aroma, characterized by coconut and sweet notes, while the trans-isomer is often described as having a more woody or sometimes celery-like character.[2][7]

Quantitative Data on this compound in Aged Spirits

The concentration of this compound isomers varies significantly depending on the type of spirit, the species of oak used for the barrel (e.g., American oak, Quercus alba, vs. French oak, Quercus robur), the toasting level of the barrel, and the duration of aging.[8][9] American oak is known to contain significantly higher concentrations of the precursor to the more sensorially impactful cis-whiskey lactone.[1]

Table 1: Concentration of this compound Isomers in Various Aged Spirits

| Spirit Type | Isomer | Concentration Range (mg/L) | Reference(s) |

| Bourbon Whiskey | cis-Whiskey Lactone | 2 - 4 | [10] |

| trans-Whiskey Lactone | Present, generally lower than cis | [4] | |

| Scotch Whisky (refill casks) | cis-Whiskey Lactone | 0.3 - 0.4 | [10] |

| trans-Whiskey Lactone | Present, often higher than cis in some cases | [4] | |

| Brandy (Cognac) | cis- & trans- | Present, contributes to aroma | [4][11] |

| Aged Rum | cis- & trans- | Present, key odorants | [12] |

Table 2: Sensory Detection Thresholds of this compound Isomers

| Isomer | Matrix | Threshold Concentration | Reference(s) |

| cis-Whiskey Lactone | 40% ABV Spirit | ~0.067 mg/L | [10] |

| trans-Whiskey Lactone | 30% Alcohol Solution | 0.067 ppm (mg/L) | [4] |

| cis-Whiskey Lactone | 30% Alcohol Solution | 0.79 ppm (mg/L) | [4] |

| cis-Whiskey Lactone | Dilute Alcohol (12% v/v) | 20 µg/L | [13] |

| trans-Whiskey Lactone | Dilute Alcohol (12% v/v) | 130 µg/L | [13] |

| cis-Whiskey Lactone | Air | 1 µg/L | [14] |

| trans-Whiskey Lactone | Air | 20 µg/L | [15] |

Formation Pathway of this compound

This compound is not initially present in raw oak wood in its final form. Instead, it is derived from precursors, primarily glycoconjugates of 3-methyl-4-hydroxyoctanoic acid.[16] During the toasting or charring of the oak barrels, and subsequently during the aging of the spirit, these precursors undergo hydrolysis and cyclization to form the volatile cis- and trans-whiskey lactones.[17] The toasting process significantly influences the rate and extent of this conversion, with lighter toasting generally yielding higher concentrations of whiskey lactones.[9]

Experimental Protocols for Analysis

The accurate quantification of this compound is crucial for quality control and research. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Dilution: Dilute 5 mL of the spirit sample with 10 mL of deionized water to reduce the ethanol concentration.

-

Extraction: Transfer the diluted sample to a separatory funnel and add 20 mL of a suitable organic solvent (e.g., dichloromethane or a 1:1 mixture of diethyl ether and pentane).

-

Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

-

Phase Separation: Allow the layers to separate. The organic layer (typically the bottom layer with dichloromethane) contains the extracted volatile compounds.

-

Collection: Drain the organic layer into a clean flask.

-

Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 10 mL portion of the organic solvent.

-

Combine Extracts: Combine the organic extracts.

-

Drying: Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Carefully concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: The concentrated extract is now ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column (e.g., DB-WAX).

-

Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 240°C and held for 5 minutes.

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-350.

Stable Isotope Dilution Analysis (SIDA)

For the most accurate quantification, SIDA is the gold standard. This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) prior to extraction.

-

Internal Standard Preparation: Synthesize a deuterated analog of this compound (e.g., d3-β-methyl-γ-octalactone) via a suitable organic synthesis route, for instance, by using a deuterated Grignard reagent in the synthesis pathway.

-

Spiking: Add a precise amount of the deuterated internal standard solution to the spirit sample before extraction.

-

Extraction and GC-MS Analysis: Follow the same LLE and GC-MS procedures as described above.

-

Quantification: Create a calibration curve using known concentrations of the unlabeled this compound and a fixed concentration of the deuterated internal standard. The concentration of this compound in the sample is determined by the ratio of the peak areas of the native and labeled compounds.

Olfactory Perception and Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[5] These ORs are G-protein coupled receptors (GPCRs).[18] While the specific ORs that bind to this compound have not been definitively identified, the general signaling cascade is well-established.

The binding of this compound to an OR triggers a conformational change in the receptor, activating the G-protein Gαolf.[19] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[19] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron.[18] This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of the characteristic aroma of this compound.

Conclusion

This compound is an indispensable contributor to the complex and desirable aroma profiles of aged spirits. Its formation from oak wood precursors, the influence of coopering practices on its concentration, and its potent sensory properties make it a focal point of research in the beverage industry and flavor science. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals to further explore and manipulate this key aroma compound, paving the way for innovation in product development and a deeper understanding of sensory perception.

References

- 1. The Science of Whisky Maturation | Whiskipedia [whiskipedia.com]

- 2. amcrasto.theeurekamoments.com [amcrasto.theeurekamoments.com]

- 3. This compound | 39212-23-2 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 6. β-Methyl-γ-octalactone [webbook.nist.gov]

- 7. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. spiritchemistry.substack.com [spiritchemistry.substack.com]

- 11. acs.org [acs.org]

- 12. ideals.illinois.edu [ideals.illinois.edu]

- 13. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]

- 15. trans-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Buy this compound | 39212-23-2 [smolecule.com]

- 18. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Dissolution of Oak's Essence: A Technical Guide to Whiskey Lactone Extraction

An in-depth exploration of the extraction of whiskey lactone from oak wood into alcoholic beverages, detailing the underlying chemistry, influencing factors, and analytical methodologies for its quantification.

Introduction

The maturation of alcoholic beverages, particularly whiskey and wine, in oak barrels is a critical process that imparts a significant portion of their characteristic flavor and aroma profiles. Among the myriad of compounds extracted from the oak wood, this compound (β-methyl-γ-octalactone) stands out as a key contributor, bestowing desirable notes of coconut, vanilla, and woodiness. This technical guide provides a comprehensive overview of the extraction of this compound, intended for researchers, scientists, and professionals in the field of beverage development and quality control. The guide delves into the chemical precursors, extraction kinetics, and the various factors that modulate the concentration of this compound in the final product. Furthermore, it presents detailed experimental protocols for the analysis of this crucial flavor compound and summarizes key quantitative data to facilitate comparative analysis.

This compound exists as two primary stereoisomers: cis-whiskey lactone and trans-whiskey lactone. The cis isomer is generally considered the more sensorially significant of the two, possessing a lower sensory threshold and contributing a more potent coconut and woody aroma.[1] The trans isomer is often described as having a spicier, celery-like note.[2] The ratio of these isomers, along with their absolute concentrations, plays a pivotal role in shaping the final organoleptic profile of the aged beverage.

Precursors and Formation